molecular formula C10H10FNO4 B13091645 Methyl 3-(5-fluoro-2-nitrophenyl)propanoate

Methyl 3-(5-fluoro-2-nitrophenyl)propanoate

Cat. No.: B13091645
M. Wt: 227.19 g/mol
InChI Key: OWNNBIFSAOPOML-UHFFFAOYSA-N
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Description

Methyl 3-(5-fluoro-2-nitrophenyl)propanoate (CAS 1493774-33-6) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 10 H 10 FNO 4 and a molecular weight of 227.19 g/mol, features a nitroarene core strategically substituted with a fluorine atom and an ester-functionalized propanoate chain . Its primary research application lies as a key precursor in the synthesis of biologically active nitrogen-containing heterocycles. Specifically, this nitroarene can undergo efficient photocatalytic reductive cyclization under visible light in the presence of a ruthenium photocatalyst and a terminal reductant . This mild and chemoselective method is particularly valuable for the four-electron reduction of the nitro group to a hydroxylamine intermediate, which subsequently undergoes intramolecular cyclization with the pendant ester to form valuable N-phenyl hydroxamic acid scaffolds . Hydroxamic acids are privileged structures in drug discovery due to their strong metal-chelating properties and have been investigated for a range of biological activities, including antimicrobial and antifungal effects . The mild reaction conditions are compatible with sensitive functional groups, such as aryl bromides and nitriles, that might be reduced under more traditional, forceful conditions . This product is intended for research purposes as a synthetic intermediate. It is strictly for laboratory use and is not certified for human or animal consumption.

Properties

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

methyl 3-(5-fluoro-2-nitrophenyl)propanoate

InChI

InChI=1S/C10H10FNO4/c1-16-10(13)5-2-7-6-8(11)3-4-9(7)12(14)15/h3-4,6H,2,5H2,1H3

InChI Key

OWNNBIFSAOPOML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-fluoro-2-nitrophenyl)propanoate typically involves the esterification of 3-(5-fluoro-2-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Reduction: Methyl 3-(5-amino-2-nitrophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(5-fluoro-2-nitrophenyl)propanoic acid.

Scientific Research Applications

Methyl 3-(5-fluoro-2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoro-2-nitrophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitroaromatic Propanoate Esters

Key Observations :

  • Substituent Effects: The position of nitro and electron-withdrawing groups (e.g., fluoro, cyano) significantly influences reactivity. For instance, the 5-fluoro-2-nitrophenyl group in the target compound enhances electrophilicity, facilitating photoredox applications, while the 4,5-dimethoxy-2-nitrophenyl group in ’s compound improves solubility and stability in biomimetic systems .
  • Synthetic Efficiency : Hydrogenation (59% yield) and nitration (80.9% yield) methods show variable efficiencies depending on substituent complexity .

Key Observations :

  • Functional Group Impact: Phthalimido and dimethoxyphenyl groups in 4NO2PDPMe and 4APDPMe confer potent uterine relaxation activity, absent in the target compound due to its simpler substituents .
  • Nitro vs. Amino Groups: The nitro-to-amine reduction in 4APDPMe slightly reduces potency (IC₅₀ increases from 0.8 to 1.2 μM), highlighting nitro’s role in bioactivity .

Heterocyclic Propanoate Derivatives

Table 3: Heterocyclic Substituent Comparison
Compound Name Heterocycle/Substituent Molecular Formula Key Properties
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-Amino-5-fluoropyridine C₉H₁₁FN₂O₂ Potential CNS activity
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 2-Chloro-6-fluorophenyl, isoxazole C₁₄H₁₃ClFNO₃ Antibacterial/antifungal
Methyl 2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoate 5-Methyl-3-nitropyrazole C₉H₁₂N₃O₄ Agrochemical applications

Key Observations :

  • Heterocyclic Influence : Pyridine () and isoxazole () substituents introduce aromaticity and hydrogen-bonding capabilities, broadening applications in medicinal chemistry compared to the purely aromatic target compound .
  • Agrochemical Potential: Nitropyrazole derivatives () are commonly used in pesticides due to nitro’s electron-deficient properties .

Biological Activity

Methyl 3-(5-fluoro-2-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C10H10FNO4C_{10}H_{10}FNO_4. The presence of a fluorine atom and a nitro group on the phenyl ring contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound can act as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism. Preliminary studies suggest that it may inhibit certain isoforms of these enzymes, potentially affecting drug-drug interactions when co-administered with other pharmaceuticals.
  • Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing various biochemical pathways.

In Vitro Studies

In vitro assays have demonstrated the following activities:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes indicates a role in modulating drug metabolism.
  • Cell Proliferation : Studies have indicated that this compound may influence cell proliferation rates in certain cancer cell lines, suggesting its potential as an anticancer agent. Research has shown that compounds with similar structures can exhibit cytotoxic effects on various cancer types .

Case Studies

  • Anticancer Activity :
    • A study evaluating the effects of this compound on prostate cancer cells revealed a dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent .
  • Drug Interaction Studies :
    • Research focusing on the pharmacokinetics of this compound highlighted its ability to alter the metabolism of co-administered drugs through cytochrome P450 inhibition, which is critical for understanding its safety profile in clinical settings.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits specific cytochrome P450 isoforms
Anticancer EffectsDose-dependent inhibition of prostate cancer cell growth
Interaction with Biological MoleculesForms reactive intermediates affecting biochemical pathways

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